Cas no 1936529-84-8 (JWH 018 N-(2-Hydroxypentyl))

JWH 018 N-(2-Hydroxypentyl) 化学的及び物理的性質
名前と識別子
-
- JWH 018 N-(2-Hydroxypentyl)
- (+/-)-JWH 018 N-(2-hydroxypentyl) metabolite
- JWH-018 N-(2-hydroxypentyl) metabolite, 1mg/ml in Methanol
- ICOUPJBNCNTOKV-UHFFFAOYSA-N
- 1936529-84-8
- JWH-018 N-(2-hydroxypentyl) metabolite
- JWH-018 N-(2-Hydroxypentyl)
- [1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
- DTXSID301017865
- JWH-018 N-(2-hydroxypentyl) metabolite, 0.1mg/ml in Methanol
- (.+/-.)-JWH 018 N-(2-hydroxypenyl) metabolite
- JWH 018 N-(2-Hydroxypentyl); Methanone, [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-; [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone; JWH 018 N-(2-hydroxypentyl); JWH-018 N-(2-hydroxypentyl); [1-(2-Hydroxypentyl)indol-3-yl]-(1-naphthyl)methanone
- JWH 018 N-(2-hydroxypentyl) metabolite
- [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone
- (A+/-)JWH-018 N-(2-hydroxypentyl) metabolite
-
- インチ: 1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
- InChIKey: ICOUPJBNCNTOKV-UHFFFAOYSA-N
- SMILES: OC(CCC)CN1C=C(C(C2=CC=CC3C=CC=CC2=3)=O)C2C=CC=CC1=2
計算された属性
- 精确分子量: 357.172878976g/mol
- 同位素质量: 357.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 42.2Ų
JWH 018 N-(2-Hydroxypentyl) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-10mg |
(±)-JWH 018 N-(2-hydroxypentyl) metabolite |
1936529-84-8 | 98% | 10mg |
¥4762.00 | 2022-04-26 | |
A2B Chem LLC | AX64921-10mg |
[1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |
1936529-84-8 | ≥98% | 10mg |
$384.00 | 2024-04-20 | |
TRC | J211560-10mg |
JWH 018 N-(2-Hydroxypentyl) |
1936529-84-8 | 10mg |
$ 510.00 | 2022-06-04 | ||
TRC | J211560-25mg |
JWH 018 N-(2-Hydroxypentyl) |
1936529-84-8 | 25mg |
$ 1090.00 | 2022-06-04 | ||
TRC | J211560-2.5mg |
JWH 018 N-(2-Hydroxypentyl) |
1936529-84-8 | 2.5mg |
$ 135.00 | 2022-06-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-1mg |
(±)-JWH 018 N-(2-hydroxypentyl) metabolite |
1936529-84-8 | 98% | 1mg |
¥1340.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123314-1mg |
(±)-JWH 018 N-(2-hydroxypentyl) metabolite,98% |
1936529-84-8 | 98% | 1mg |
¥2427 | 2023-09-09 | |
A2B Chem LLC | AX64921-1mg |
[1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |
1936529-84-8 | ≥98% | 1mg |
$106.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-5mg |
(±)-JWH 018 N-(2-hydroxypentyl) metabolite |
1936529-84-8 | 98% | 5mg |
¥3061.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J911958-1mg |
(±)-JWH 018 N-(2-hydroxypentyl) metabolite |
1936529-84-8 | 98% | 1mg |
¥2,018.70 | 2022-01-14 |
JWH 018 N-(2-Hydroxypentyl) 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
JWH 018 N-(2-Hydroxypentyl)に関する追加情報
Professional Introduction to Compound with CAS No. 1936529-84-8 and Product Name: JWH 018 N-(2-Hydroxypentyl)
The compound with the CAS number 1936529-84-8 and the product name JWH 018 N-(2-Hydroxypentyl) represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and its potential applications in various scientific domains. The JWH 018 N-(2-Hydroxypentyl) derivative is particularly noted for its role in exploring the mechanisms of interaction between synthetic cannabinoids and their biological targets.
In recent years, the study of synthetic cannabinoids has expanded dramatically, driven by both academic curiosity and the need to understand their effects on the human body. The JWH 018 N-(2-Hydroxypentyl) compound, derived from the parent molecule JWH-018, has been extensively investigated for its pharmacological properties. This derivative is characterized by a hydroxypentyl side chain, which modulates its pharmacokinetic behavior and enhances its solubility in biological systems. Such modifications are crucial for developing more effective and targeted therapeutic agents.
One of the most compelling aspects of JWH 018 N-(2-Hydroxypentyl) is its interaction with the endocannabinoid system (ECS). The ECS is a complex network of receptors and neurotransmitters that play a vital role in regulating various physiological processes, including pain perception, mood, appetite, and immune response. The compound’s ability to bind to CB1 and CB2 receptors with high affinity has made it a valuable tool in studying the ECS’s role in health and disease. Recent research has shown that modifications to the side chain, such as the introduction of a hydroxypentyl group, can significantly alter the compound’s binding affinity and duration of action.
Recent studies have demonstrated that JWH 018 N-(2-Hydroxypentyl) exhibits potent agonist activity at both CB1 and CB2 receptors. This dual activity makes it particularly interesting for investigating potential therapeutic applications in conditions such as chronic pain, inflammation, and neurodegenerative diseases. For instance, researchers have explored its potential use in developing novel analgesics that could offer alternatives to traditional opioids, which are often associated with significant side effects and risks of dependence.
The synthesis of JWH 018 N-(2-Hydroxypentyl) involves sophisticated organic chemistry techniques that require precise control over reaction conditions and purification methods. The hydroxypentyl group is introduced through a series of well-established reactions, including alkylation and hydroxylation steps. These synthetic pathways have been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound.
From a pharmacological perspective, the JWH 018 N-(2-Hydroxypentyl) derivative offers several advantages over its parent compound JWH-018. The hydroxypentyl side chain increases water solubility, which enhances bioavailability and reduces systemic toxicity. Additionally, this modification extends the half-life of the compound in vivo, allowing for more prolonged therapeutic effects. These characteristics make it an attractive candidate for further development into a lead compound for new drugs targeting the ECS.
In clinical settings, researchers are investigating JWH 018 N-(2-Hydroxypentyl) as a potential treatment for various disorders associated with ECS dysfunction. Preclinical studies have shown promising results in models of inflammatory pain syndromes, where it demonstrated efficacy comparable to or better than some existing analgesics. Furthermore, its potential role in managing symptoms associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s is being explored due to its ability to modulate inflammatory pathways.
The regulatory landscape surrounding synthetic cannabinoids like JWH 018 N-(2-Hydroxypentyl) is complex and varies by region. While some jurisdictions have banned certain synthetic cannabinoids due to safety concerns, others allow research under strict regulatory oversight. Manufacturers must navigate these regulations carefully to ensure compliance while advancing scientific understanding. Collaborative efforts between academia, industry, and regulatory bodies are essential for developing safe and effective therapeutic agents based on synthetic cannabinoid derivatives.
Future directions in research on JWH 018 N-(2-Hydroxypentyl) include exploring its interactions with other biological targets beyond CB1 and CB2 receptors. There is growing evidence suggesting that synthetic cannabinoids can influence other neurotransmitter systems, including serotonin and dopamine pathways. Understanding these interactions could lead to the development of multi-target drugs with broader therapeutic applications.
Moreover, computational modeling techniques are being increasingly utilized to predict the binding affinities and pharmacological profiles of compounds like JWH 018 N-(2-Hydroxypentyl) before they are synthesized in the lab. These approaches leverage machine learning algorithms trained on large datasets of known compounds to identify promising candidates for further investigation. This computational screening significantly reduces the time and resources required for drug discovery pipelines.
In conclusion,JWH 018 N-(2-Hydroxypentyl) represents a significant advancement in synthetic cannabinoid research with substantial potential for therapeutic applications. Its unique structural features enhance its pharmacological properties, making it a valuable tool for studying the endocannabinoid system’s role in health and disease. As research continues to uncover new insights into its mechanisms of action, JWH 018 N-(2-Hydroxypentyl) holds promise as a lead compound for developing novel treatments for various medical conditions.
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